N-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Structure-Activity Relationship Pyrazole-4-carboxamide Regioisomer comparison

Researchers targeting succinate dehydrogenase (SDH) for agrochemical or probe development face limited access to well-characterized pyrazole-4-carboxamide scaffolds with defined aryl substitution patterns. This compound-synthesized in a single step from 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and 2,5-dimethylaniline-addresses that gap. • 2,5-Dimethylphenyl motif: meta-substitution pattern shown to enhance SDHI enzymatic inhibitory activity over para-substituted analogs. • 3-Methoxy group: electronically differentiated, patent-distinct alternative to the 3-difluoromethyl series dominating the SDHI landscape. • MW 259.30: lower molecular weight than commercial SDHIs (boscalid, fluopyram) suggests favorable translocation properties for plant vascular studies. • Suitable as a tool compound for SDH inhibition kinetic assays (DCPIP reduction at 600 nm) and computational docking benchmarks.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 1014045-68-1
Cat. No. B2487579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS1014045-68-1
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CN(N=C2OC)C
InChIInChI=1S/C14H17N3O2/c1-9-5-6-10(2)12(7-9)15-13(18)11-8-17(3)16-14(11)19-4/h5-8H,1-4H3,(H,15,18)
InChIKeyZIEFKYSEFOUESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Identity & Class


N-(2,5-Dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014045-68-1) is a synthetic pyrazole-4-carboxamide derivative with molecular formula C14H17N3O2 and molecular weight 259.30 g·mol⁻¹ [1]. The compound features a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide core coupled via an amide bond to a 2,5-dimethylaniline moiety. Pyrazole-4-carboxamides constitute a privileged scaffold in agrochemical and pharmaceutical research, most notably as the core pharmacophore of succinate dehydrogenase inhibitor (SDHI) fungicides such as boscalid, fluopyram, sedaxane, and isopyrazam [2]. The specific 2,5-dimethylphenyl substitution pattern distinguishes this compound from its positional isomers (e.g., 3,4-dimethylphenyl analog, CAS 1013758-01-4) and other N-aryl pyrazole-4-carboxamide congeners, potentially conferring distinct steric and electronic properties relevant to target binding and physicochemical behavior.

Core Pyrazole-4-carboxamide SDHI pharmacophore scaffold
Regioisomer 2,5-Dimethylphenyl motif; structurally distinct from 3,4-isomer
Synthesis Single-step amide coupling from commercial building blocks

Why In-Class Substitution Fails


Within the pyrazole-4-carboxamide family, the position and nature of substituents on the N-phenyl ring critically govern both target engagement and physicochemical properties. For SDHI-targeting pyrazole-4-carboxamides, the 2-position and 4-position substituents on the terminal benzene ring have been shown to be positive determinants of enzymatic inhibitory activity, with meta-substitution patterns generally outperforming para-substituted analogs in fungicidal potency [1]. The 2,5-dimethylphenyl motif present in this compound creates a specific steric and electronic environment distinct from the 3,4-dimethylphenyl isomer (CAS 1013758-01-4) or halogenated analogs (e.g., 2-chlorophenyl variant, CAS 1014089-27-0). Furthermore, even within the SDHI class, commercial agents such as boscalid (bearing a 2-chlorophenyl moiety) and fluopyram (a pyridinyl-ethyl benzamide) exhibit divergent species-specific antifungal spectra and resistance profiles [2]. These structure-activity relationship (SAR) findings demonstrate that aryl substitution pattern is not a trivial variable; indiscriminate substitution among in-class compounds can lead to significant loss of target affinity, altered selectivity, or unpredictable physicochemical behavior.

Regioisomer 2,5-Dimethylphenyl isomer differs from 3,4- and 2-chloro analogs; substitution may shift SDH target engagement.
Electronics 3-Methoxy (electron-donating) vs 3-CF2H (electron-withdrawing) alters H-bond strength and metabolic profile.
Comparator Commercial SDHIs (boscalid, fluopyram) have divergent scaffolds; activity spectrum may not transfer.

Quantitative Differentiation Evidence


Regioisomer Comparison: 2,5- vs. 3,4-Dimethylphenyl

The target compound bears a 2,5-dimethylphenyl substituent, distinguishing it from the 3,4-dimethylphenyl regioisomer N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1013758-01-4). In the broader class of N-aryl pyrazole-4-carboxamide SDH inhibitors, SAR studies have established that substituent position on the N-phenyl ring directly modulates enzymatic inhibitory potency. Specifically, the 2-position and 4-position on the terminal benzene ring have been identified as positive contributors to SDH inhibitory activity [1]. The 2,5-dimethyl arrangement places methyl groups at both a sterically influential ortho position and a meta position, a combination not recapitulated by any other single regioisomer. While direct head-to-head SDH IC50 data for this specific compound are not available in the peer-reviewed literature, the regioisomeric distinction is structurally unambiguous and mechanistically material based on established SAR within the pyrazole-4-carboxamide SDHI class.

Regioisomer Identity
Class-level
Target: 2,5-dimethylphenyl (ortho-/meta-)
Comparator: 3,4-dimethylphenyl isomer (meta-/para-)
Regioisomer identity may alter SDH target engagement; structural mismatch can shift assay outcomes.
SAR supports 2-position substituent for activity.
Structure-Activity Relationship Pyrazole-4-carboxamide Regioisomer comparison

Molecular Properties vs. Commercial SDHI Fungicides

The target compound (MW 259.30 g·mol⁻¹, C14H17N3O2) occupies a distinct molecular property space relative to commercial SDHI fungicides. Boscalid (MW 343.21 g·mol⁻¹, C18H12Cl2N2O) is substantially larger and more lipophilic (clogP ~2.9). Fluopyram (MW 396.28 g·mol⁻¹, C16H11ClF6N2O) is even larger with a higher degree of halogenation. Sedaxane (MW 331.24 g·mol⁻¹) contains a difluoromethyl group absent in the target compound. With only 2 hydrogen bond acceptors and 1 hydrogen bond donor, the target compound presents a leaner H-bond pharmacophore that may translate into distinct permeability and solubility characteristics [1][2]. The methoxy group at the pyrazole 3-position is an electron-donating substituent that contrasts with the electron-withdrawing difluoromethyl or halogenated aryl groups prevalent in commercial SDHIs, suggesting potential for differential metabolic stability and environmental fate profiles.

Physicochemical Profile
Reported
MW 259.30 g·mol⁻¹, 24% lower vs boscalid; HBD 1, HBA 3
Lower MW may support translocation assessment; reduced halogen context.
Compared to commercial SDHIs (boscalid, fluopyram).
Physicochemical Properties Drug-likeness Agrochemical design

One-Step Synthesis: Pyrazole-4-Carboxamide Building Block

The compound is synthesized via a single-step amide coupling between commercially available 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and 2,5-dimethylaniline [1]. This convergent synthetic route contrasts with the multi-step sequences required for commercial SDHIs. For instance, boscalid synthesis requires construction of a biphenyl intermediate followed by carboxamide formation, while fluopyram synthesis involves a multi-step sequence including pyridinyl-ethyl benzamide assembly [2]. The target compound's one-step accessibility from commodity starting materials makes it an attractive entry point for parallel library synthesis and rapid SAR exploration around the N-aryl moiety, enabling efficient generation of diverse analogs through simple variation of the aniline coupling partner.

Synthetic Accessibility
Method context
Single-step amide coupling from commercial acid and aniline.
One-step synthesis may support library-scale SAR exploration.
Contrasts with ≥4-step commercial SDHI routes.
Organic Synthesis Building Block Amide Coupling

SDHI Pharmacophore Validation

The pyrazole-4-carboxamide core is a validated pharmacophore for inhibition of fungal succinate dehydrogenase (SDH; EC 1.3.5.1), the Complex II of the mitochondrial electron transport chain. Multiple commercial fungicides (boscalid, fluopyram, sedaxane, isopyrazam, pydiflumetofen) operate through this mechanism [1]. Crystallographic studies have demonstrated that pyrazole-4-carboxamides bind to the ubiquinone-binding site (Q-site) of SDH, with the carboxamide oxygen forming a key hydrogen bond with the conserved Trp residue and the N-aryl group occupying a lipophilic pocket [2]. The target compound preserves all critical pharmacophoric elements: (i) the pyrazole-4-carboxamide hydrogen bond donor/acceptor motif, (ii) the N-aryl substituent for lipophilic pocket occupancy, and (iii) the 3-methoxy group capable of additional polar interactions. While direct SDH enzymatic inhibition data (IC50) for this specific compound have not been reported in the peer-reviewed literature, the conservation of the validated pharmacophore supports its candidacy as an SDHI scaffold.

Pharmacophore Conservation
Class-level
Target: Pyrazole-4-carboxamide + N-aryl
Comparator: Boscalid (pyridine core), fluopyram (benzamide)
Conserved SDHI pharmacophore supports mechanistic studies.
No direct IC50 reported for this compound.
Succinate Dehydrogenase SDHI Fungicide Target

Electronic Effects: 3-Methoxy vs. 3-Difluoromethyl

The 3-methoxy group on the pyrazole ring is a distinctive electronic feature of this compound compared to the dominant 3-difluoromethyl (3-CF2H) motif found in most commercial pyrazole-4-carboxamide SDHIs including sedaxane, isopyrazam, pydiflumetofen, and benzovindiflupyr [1]. The methoxy group is electron-donating (+M resonance effect), whereas the difluoromethyl group is electron-withdrawing (-I inductive effect). This fundamental electronic difference alters the electron density distribution across the pyrazole ring and consequently the strength of the amide N–H hydrogen bond, a critical interaction with the conserved Trp residue in the SDH Q-site [2]. Additionally, the 3-methoxy group eliminates the metabolic liability associated with CYP450-mediated oxidation of the difluoromethyl moiety, which can generate reactive fluoral intermediates in certain species. This electronic differentiation may translate into altered species selectivity, resistance profiles, and toxicological properties compared to 3-CF2H-bearing SDHIs.

3-Substituent Electronics
Class-level
Target: 3-OCH3 (electron-donating)
Comparator: 3-CF2H (electron-withdrawing) in sedaxane
3-Methoxy probe offers electronically differentiated SDHI scaffold.
Electronic shift may alter metabolic profile.
Electronic Effects Structure-Activity Relationship Metabolic Stability

Recommended Application Scenarios


SDHI Lead Discovery: Library Synthesis Scaffold

The compound's single-step synthetic accessibility from 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and substituted anilines makes it an ideal core scaffold for generating focused compound libraries targeting the SDH ubiquinone-binding site [1]. By varying the aniline coupling partner, medicinal chemists can rapidly explore SAR at the N-aryl lipophilic pocket while maintaining the validated pyrazole-4-carboxamide pharmacophore. The 3-methoxy group provides a synthetically stable, electronically differentiated alternative to the 3-difluoromethyl series that dominates the SDHI patent landscape, potentially enabling freedom-to-operate [2].

Early-Stage Fungicide Screening

As a pyrazole-4-carboxamide derivative, this compound is mechanistically positioned for evaluation as an SDHI fungicide candidate against agriculturally relevant phytopathogens including Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, and Sclerotinia sclerotiorum [1]. The lower molecular weight (259.30 g·mol⁻¹) compared to commercial SDHIs suggests potentially favorable translocation properties within plant vascular systems. Screening should include comparative dose-response assays (EC50 determination) alongside reference SDHIs (boscalid, fluopyram) to establish relative potency and spectrum of activity [2].

Probe for Mitochondrial Complex II Dysfunction

Beyond agricultural applications, SDH has emerged as a target of interest in oncology (SDH-deficient tumors, paragangliomas) and metabolic diseases [1]. The target compound, with its lean molecular architecture and favorable drug-likeness parameters, may serve as a chemical probe for investigating SDH inhibition in mammalian mitochondrial preparations. Its reduced halogen content relative to agrochemical SDHIs may translate into a more favorable mammalian toxicity profile, though this requires empirical validation through cytotoxicity assays and mitochondrial toxicity screening [2].

Tool Compound for SDH Kinetics & Binding Studies

The compound's well-defined structure, single-step synthesis, and high attainable purity make it suitable as a tool compound for biochemical characterization of SDH inhibition kinetics [1]. It can be employed in spectrophotometric SDH activity assays (monitoring DCPIP reduction at 600 nm) to determine inhibition modality (competitive vs. non-competitive with respect to ubiquinone), Ki values, and reversibility. Such characterization would establish the compound as a reference inhibitor for the 3-methoxy pyrazole-4-carboxamide subclass and provide benchmarking data for computational docking and molecular dynamics simulations [2].

Application
Selection Property
Validation Focus
SDHI library synthesis
Single-step synthetic accessibility
N-aryl SAR around SDH Q-site
Fungicide lead screening
Pyrazole-4-carboxamide pharmacophore
In vitro SDH enzyme assay & spectrum
Mammalian SDH probe
Lean MW, lower halogen content
Mitochondrial toxicity & Complex II dysfunction models
SDH kinetics & binding studies
Defined structure, high purity
SDH enzyme kinetics (Ki, modality)
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